Methyl valerimidate hydrochloride

Beschreibung

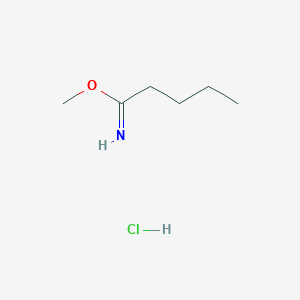

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

methyl pentanimidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-3-4-5-6(7)8-2;/h7H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAIVSGKSLHIONB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40960336 | |

| Record name | Methyl pentanimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39739-46-3 | |

| Record name | Pentanimidic acid, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39739-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl valerimidate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039739463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl pentanimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl valerimidate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Methyl Valerimidate Hydrochloride: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Utility of Imidoesters in Protein Chemistry

In the landscape of bioconjugation and protein analysis, the precise chemical modification of protein functional groups is paramount. Among the arsenal of reagents available to the modern researcher, imidoesters, and specifically monofunctional reagents like methyl valerimidate hydrochloride, occupy a significant niche. Their utility stems from a unique reactivity profile: the specific and efficient modification of primary amines to form amidine bonds, a transformation that crucially preserves the native charge of the protein at physiological pH.[1][2] This characteristic is of profound importance in studies where the maintenance of protein structure and function is critical, such as in the elucidation of protein-protein interactions, the stabilization of protein complexes, and the preparation of protein conjugates for therapeutic or diagnostic applications.

This technical guide provides a comprehensive exploration of the mechanism of action of this compound. We will delve into the chemical principles governing its reactivity, provide detailed experimental protocols for its application, and discuss the critical parameters that ensure the integrity and reproducibility of experimental outcomes. For the drug development professional, this guide will illuminate the potential of imidoester chemistry as a powerful tool in preclinical research and the development of novel bioconjugates.

Chemical Foundation: Structure, Reactivity, and the pH-Dependent Reaction Cascade

This compound is the hydrochloride salt of the methyl ester of pentanimidic acid.[3] Its chemical structure features a reactive imidoester functional group, which is the cornerstone of its utility in protein chemistry.

The primary mode of action of methyl valerimidate is its reaction with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of polypeptides. This reaction results in the formation of a stable amidine linkage.[1][4] A key feature of this transformation is that the resulting amidine is protonated at physiological pH, thus carrying a positive charge. This preserves the overall charge of the modified protein, minimizing perturbations to its native conformation and activity.[1][2]

The reaction is highly pH-dependent. The reactivity of imidoesters with amines increases with pH, with optimal crosslinking efficiency typically observed at a pH of 10.[1][4] However, amidine formation is generally favored between pH 8 and 10.[4] Below pH 10, the reaction mechanism can be more complex, potentially involving the formation of an intermediate N-alkyl imidate. This intermediate can then either react with another nearby amine to form N,N'-amidine derivatives or convert to the desired amidine bond. At a higher pH (around 10), the amidine is formed directly, minimizing the potential for side reactions.[1][4]

The stability of the formed amidine bond is also a crucial consideration. While generally stable, amidine bonds can be reversible at high pH.[1][5]

Visualizing the Mechanism: A Step-by-Step Reaction Pathway

To fully appreciate the nuances of the methyl valerimidate reaction, a visual representation of the chemical transformations is invaluable. The following diagram, rendered in Graphviz DOT language, illustrates the pH-dependent reaction of an imidoester with a primary amine.

Caption: Experimental workflow for protein modification.

Implications for Drug Development

While methyl valerimidate is a monofunctional reagent and thus not a cross-linker itself, the underlying imidoester chemistry is highly relevant to drug development. Homobifunctional imidoesters, which possess two reactive imidoester groups, are used to study protein-protein interactions and the quaternary structure of protein complexes. [4]This information is invaluable in understanding disease mechanisms and in the rational design of drugs that modulate these interactions.

Furthermore, the principles of bioconjugation using amine-reactive reagents are central to the development of antibody-drug conjugates (ADCs) and other targeted therapies. While NHS esters have largely replaced imidoesters in many applications due to the greater stability of the resulting amide bond, the charge-preserving nature of the amidine linkage formed by imidoesters remains a valuable property in specific contexts where maintaining the native isoelectric point of a protein is critical. [1][5]

Conclusion: A Versatile Tool for Precise Protein Modification

This compound and other imidoesters represent a powerful class of reagents for the chemical modification of proteins. Their ability to react specifically with primary amines to form charge-preserving amidine bonds makes them invaluable tools for a wide range of applications in basic research and drug development. A thorough understanding of their mechanism of action, coupled with the implementation of robust and well-controlled experimental protocols, is essential for harnessing their full potential. This guide provides the foundational knowledge and practical insights necessary for researchers and drug development professionals to confidently and effectively utilize this important bioconjugation chemistry in their work.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5743465, this compound. [Link]

-

ResearchGate. What is the protocol for crosslinking proteins using Dimethyl adipimidate?. [Link]

-

Duke Department of Biostatistics and Bioinformatics. Crosslinking Primary Antibody to Protein A/G resin using dimethylpimelimidate (DMP), for MS-Compatible Immunoprecipitation. [Link]

-

Chemistry LibreTexts. 12.3: Reaction with Primary Amines to form Imines. [Link]

-

ACS Publications. Mechanism of the Reaction of Imido Esters with Amines. [Link]

-

PubMed. Applications of amide isosteres in medicinal chemistry. [Link]

-

PubMed. Stability of alkoxycarbonylamidine prodrugs. [Link]

-

PubMed. Understanding chemical reactivity for homo- and heterobifunctional protein cross-linking agents. [Link]

-

Chemistry LibreTexts. 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. [Link]

-

Durham University. Kinetic studies on the reaction of formaldehyde with amines in the presence of sulfite. [Link]

-

University of North Dakota. Reactions of Amines. [Link]

-

Chemistry LibreTexts. 24.7: Reactions of Amines. [Link]

-

PubMed. Novel amidinating cross-linker for facilitating analyses of protein structures and interactions. [Link]

-

Molecular Devices. Drug Discovery and Development Applications. [Link]

-

Michigan State University. Amine Reactivity. [Link]

-

Chemistry LibreTexts. 24.6: Synthesis of Amines. [Link]

-

Khan Academy. Formation of imines and enamines. [Link]

-

Drug design principles. Stereoelectronics. [Link]

-

National Institutes of Health. Tools shaping drug discovery and development. [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. fgsc.net [fgsc.net]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Chemistry of Crosslinking | Thermo Fisher Scientific - KR [thermofisher.com]

Methyl Valerimidate Hydrochloride: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Introduction: The Strategic Value of Imidates in Modern Chemistry

Methyl valerimidate hydrochloride, also known as methyl pentanimidate hydrochloride, is a member of the imidate salt family, often referred to as Pinner salts.[1][2] While seemingly a simple aliphatic molecule, it represents a class of highly versatile and reactive intermediates crucial in contemporary organic synthesis and drug discovery.[3][4] Imidates serve as valuable precursors to a wide array of nitrogen-containing heterocycles, which form the structural core of countless pharmaceutical agents.[3] This guide offers an in-depth exploration of the chemical properties, structure, synthesis, and characterization of this compound, providing researchers, scientists, and drug development professionals with the technical insights required for its effective application.

Molecular Structure and Physicochemical Profile

This compound is the salt formed from the protonation of the imino nitrogen of methyl pentanimidate by hydrogen chloride.[5] This protonation significantly enhances the electrophilicity of the imidate carbon, a key feature governing its reactivity.

Caption: Structure of this compound.

The physicochemical properties of this compound are summarized in the table below. Its hygroscopic and moisture-sensitive nature necessitates careful handling and storage under anhydrous conditions to prevent degradation.[6]

| Property | Value | Source(s) |

| CAS Number | 39739-46-3 | [2][6][7] |

| Molecular Formula | C₆H₁₄ClNO | [2][6][7] |

| Molecular Weight | 151.63 g/mol | [2][7] |

| Appearance | White solid | [ChemicalBook] |

| Melting Point | 82-84 °C | [6] |

| Boiling Point | 114.4 °C at 760 mmHg | [6][8] |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [ChemicalBook] |

| Storage | Hygroscopic, -20°C Freezer, Under Inert Atmosphere | [6] |

Synthesis via the Pinner Reaction: A Mechanistic and Practical Overview

The most common and reliable method for synthesizing alkyl imidates like this compound is the Pinner reaction.[9][10] This acid-catalyzed reaction involves the addition of an alcohol to a nitrile.[1][11]

The Underlying Mechanism

The Pinner reaction proceeds through a well-defined, multi-step mechanism. The choice of a strong acid, typically anhydrous hydrogen chloride, is critical as it serves to activate the nitrile, rendering it susceptible to nucleophilic attack by the alcohol, which is otherwise a weak nucleophile.

-

Protonation of the Nitrile: The reaction initiates with the protonation of the nitrile's nitrogen atom by hydrogen chloride. This step is crucial as it dramatically increases the electrophilicity of the nitrile carbon.[5]

-

Nucleophilic Attack: The alcohol (methanol) then acts as a nucleophile, attacking the activated nitrile carbon to form a protonated imidate intermediate.[5]

-

Formation of the Pinner Salt: The intermediate is then protonated at the nitrogen to yield the final, stable imidate hydrochloride salt.[5]

Caption: Mechanism of the Pinner Reaction.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, where successful isolation of the crystalline product, followed by spectroscopic confirmation, validates the procedure. Control of temperature is paramount, as Pinner salts are thermodynamically unstable and can decompose into an amide and alkyl chloride at elevated temperatures.[1][9]

Materials:

-

Pentanenitrile (Valeronitrile)

-

Anhydrous Methanol

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride (gas)

-

Ice-salt bath

-

Nitrogen (gas)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve pentanenitrile (1.0 eq) in anhydrous methanol (1.1 eq) and anhydrous diethyl ether.

-

Cooling: Cool the solution to 0 °C using an ice-salt bath. It is critical to maintain a low temperature throughout the addition of HCl.[9]

-

HCl Addition: Slowly bubble dry hydrogen chloride gas through the stirred solution. Monitor the temperature to ensure it does not exceed 5 °C. The reaction is typically continued for 1-2 hours.[9]

-

Precipitation: The this compound will precipitate from the solution as a white solid.

-

Isolation: After the reaction is complete, stop the HCl flow and seal the flask. Allow the mixture to stand in the cold for several hours to ensure complete precipitation.

-

Filtration and Washing: Quickly filter the solid product under a blanket of dry nitrogen. Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the product under a high vacuum to remove residual solvent. The final product should be stored in a desiccator at -20°C.

Sources

- 1. Pinner reaction - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H14ClNO | CID 5743465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 39739-46-3 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound|lookchem [lookchem.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound | CAS#:39739-46-3 | Chemsrc [chemsrc.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rroij.com [rroij.com]

- 11. jk-sci.com [jk-sci.com]

A Comprehensive Guide to the Laboratory Synthesis and Purification of Methyl Valerimidate Hydrochloride

This technical guide provides an in-depth exploration of the synthesis and purification of methyl valerimidate hydrochloride, a valuable laboratory intermediate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the critical theoretical underpinnings and practical considerations of the Pinner reaction, the primary synthetic route to this class of compounds. The protocols described herein are structured to ensure reproducibility and high purity of the final product.

Introduction: The Pinner Reaction in Modern Synthesis

First described by Adolf Pinner in 1877, the Pinner reaction is an acid-catalyzed transformation that converts a nitrile and an alcohol into an imino ester salt, commonly known as a Pinner salt.[1][2] This reaction is a cornerstone of organic synthesis, offering a versatile pathway to various functional groups. The resulting alkyl imidate hydrochlorides are highly reactive intermediates that can be readily converted into esters, amidines, or orthoesters through subsequent nucleophilic attack.[1][3]

The synthesis of this compound from valeronitrile (pentanenitrile) and methanol serves as a classic and efficient example of this transformation.[1] The reaction's success hinges on maintaining strictly anhydrous conditions to prevent the hydrolysis of the product to the corresponding ester.[1][4] Low temperatures are also crucial to inhibit the thermodynamically favored, yet kinetically slower, decomposition of the imidate salt into an amide and an alkyl chloride.[2]

Mechanistic Overview

The formation of this compound proceeds through a well-established, acid-catalyzed nucleophilic addition mechanism.[5][6] The key steps are as follows:

-

Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of the nitrile group by a strong acid, typically anhydrous hydrogen chloride (HCl). This protonation significantly increases the electrophilicity of the nitrile carbon, activating it for nucleophilic attack.[1][7]

-

Nucleophilic Attack by Alcohol: The activated nitrilium cation is then attacked by the lone pair of electrons on the oxygen atom of the alcohol (methanol).[5][6]

-

Proton Transfer: A subsequent proton transfer results in the formation of the protonated imidate intermediate.[5]

-

Formation of the Pinner Salt: Under the acidic conditions, the nitrogen atom of the imidate is protonated to yield the final product, the this compound salt.[1]

// Reactants Valeronitrile [label="CH₃(CH₂)₃C≡N\nValeronitrile"]; Methanol [label="CH₃OH\nMethanol"]; HCl [label="HCl"];

// Intermediates & Products

Nitrilium [label="CH₃(CH₂)₃C≡N⁺-H\nNitrilium Ion"];

ProtonatedImidate [label=

// Nodes for reaction steps Protonation [shape=plaintext, label="Protonation"]; Attack [shape=plaintext, label="Nucleophilic\nAttack"]; PT [shape=plaintext, label="Proton\nTransfer"];

// Edges {Valeronitrile, HCl} -> Protonation [style=invis]; Protonation -> Nitrilium; {Nitrilium, Methanol} -> Attack [style=invis]; Attack -> ProtonatedImidate; ProtonatedImidate -> PT [style=invis]; PT -> Product; } caption: "Pinner reaction mechanism for this compound."

Synthesis Protocol: this compound

This protocol details a robust method for the synthesis of this compound, emphasizing anhydrous conditions and temperature control to maximize yield and purity.

Materials and Equipment

| Reagent/Equipment | Specifications |

| Valeronitrile | Anhydrous, ≥99% |

| Methanol | Anhydrous, ≥99.8% |

| Hydrogen Chloride | Gas, anhydrous |

| Diethyl Ether | Anhydrous |

| Reaction Vessel | Three-necked flask with magnetic stirrer |

| Gas Inlet Tube | For HCl bubbling |

| Drying Tube | Filled with CaCl₂ |

| Ice-Salt Bath | For temperature control |

| Nitrogen/Argon Source | For inert atmosphere |

Experimental Workflow

Step-by-Step Procedure

-

Reaction Setup: Assemble a dry, three-necked flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the eventual reaction mixture, and a drying tube. Purge the entire apparatus with dry nitrogen or argon.

-

Reagent Addition: In the reaction flask, combine valeronitrile (1.0 equivalent) with anhydrous methanol (1.1-1.5 equivalents).[1][8] Anhydrous diethyl ether can be used as a co-solvent to aid in the precipitation of the product.

-

Initiation of Reaction: Cool the mixture to 0-5 °C using an ice-salt bath.[4] Begin to bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic; maintain the temperature below 5 °C throughout the addition.[4]

-

Reaction Progression: Continue the HCl addition for approximately 1-2 hours, or until the solution is saturated. The this compound will begin to precipitate as a white solid.[9]

-

Reaction Completion: After the HCl addition is complete, seal the reaction vessel and continue to stir the mixture at a temperature between 0-15 °C for 14-24 hours to ensure complete conversion.[1]

-

Product Isolation: Collect the solid product by vacuum filtration. It is critical to perform this step rapidly to minimize exposure to atmospheric moisture.

-

Washing: Wash the collected solid with several portions of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified white solid under vacuum to yield this compound. Store the final product in a desiccator over a suitable drying agent.

Purification by Recrystallization

While the Pinner reaction can produce a relatively clean product, recrystallization is often necessary to achieve high purity (>95%), especially for applications in drug development.[10] The key to successful recrystallization is the selection of an appropriate solvent system.

Solvent Selection Criteria

The ideal solvent for recrystallization should exhibit the following properties:

-

High solubility at elevated temperatures: The compound should dissolve readily in the hot solvent.[11]

-

Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.[11]

-

Inertness: The solvent must not react with the this compound.

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

For hydrochloride salts like methyl valerimidate, a common and effective solvent is 2-propanol.[10] In some cases, the addition of a non-polar anti-solvent like diethyl ether can be used to induce precipitation.[10]

Recrystallization Protocol

-

Dissolution: In a flask, add the crude this compound and the minimum amount of hot 2-propanol required to fully dissolve the solid.[12]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[13]

-

Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.[11] Scratching the inside of the flask with a glass rod can help initiate crystallization if it is slow to start.[11]

-

Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[12]

-

Collection and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold 2-propanol or anhydrous diethyl ether to remove any remaining soluble impurities.[13]

-

Drying: Dry the crystals under vacuum to obtain the final, purified this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Characteristic peaks corresponding to the methyl group of the ester, the methylene groups of the valeryl chain, and the N-H protons.[14][15] |

| ¹³C NMR | A distinct signal for the imino carbon, in addition to signals for the methyl ester and the alkyl chain carbons.[16] |

| FT-IR | Strong C=N stretching vibration, N-H stretching and bending, and C-O stretching bands. |

| Melting Point | A sharp melting point range indicates high purity.[11] |

Stability and Handling

This compound is sensitive to moisture and can hydrolyze to form the corresponding methyl valerate.[1][4] Therefore, it is imperative to handle the compound under anhydrous conditions and store it in a tightly sealed container within a desiccator. While generally more stable than the corresponding free base, the hydrochloride salt is still considered hydrolytically sensitive. Recent studies have shown that bulkier alkyl groups, such as butyl, can enhance the stability of imidate HCl salts against hydrolysis.[17]

Conclusion

The Pinner reaction remains a highly effective and reliable method for the laboratory-scale synthesis of this compound.[1] By carefully controlling reaction parameters, particularly temperature and the exclusion of water, high yields of the desired product can be achieved. Subsequent purification by recrystallization ensures the high degree of purity required for its use as a versatile intermediate in further synthetic applications, including the development of novel pharmaceutical agents. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize and purify this valuable compound.

References

-

The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate. Benchchem.

-

Pinner reaction. Wikipedia.

-

Pinner Reaction. Organic Chemistry Portal.

-

Hagemeyer, H. J., Jr., & Gammans, W. J. (1968). Preparation of imido ester hydrochlorides. U.S. Patent No. 3,402,193.

-

Pinner Reaction. SynArchive.

-

Funke, M., & Schobert, R. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577.

-

An Overview of Some Imidates Derivatives with Anti-microbial Activity. Research and Reviews: Journal of Chemistry.

-

Nitriles to Esters. Chemistry Steps.

-

Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates and Amidine Salts. The Journal of Organic Chemistry, 26(2), 412–418.

-

Funke, M., & Schobert, R. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572-1577.

-

Trotta, F., Peroy, M., & Caldararo, V. (2013). A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate. Green Chemistry, 15(8), 2252-2260.

-

Davis, C. R., Ichiishi, N., Burke, B. J., & Tedrow, J. S. (2025). Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates. The Journal of Organic Chemistry, 90(5), 1905–1911.

-

Stability and Reactivity of Alkyl Imidates. Benchchem.

-

Funke, M., & Schobert, R. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572-1577.

-

Purifying method of high-purity amidine hydrochloride. Google Patents.

-

Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211.

-

Recrystallization. (2013, September 9). YouTube.

-

Professor Dave Explains. (2020, January 10). Recrystallization. YouTube.

-

Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.

-

MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. YouTube.

-

Recrystallization and Crystallization.

-

Synthesis of imidate hydrochloride salts. ResearchGate.

-

Purification of organic hydrochloride salt? ResearchGate.

-

Kamedulski, P., et al. (2021). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. Molecules, 26(23), 7173.

-

Deslongchamps, P., et al. (1975). The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate. Canadian Journal of Chemistry, 53(11), 1601-1615.

-

METHYL VALERATE(624-24-8) 13C NMR spectrum. ChemicalBook.

-

L-Valine methyl ester hydrochloride(6306-52-1) 1H NMR spectrum. ChemicalBook.

-

1D 1H-NMR spectrum of valine methyl ester hydrochloride. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pinner reaction - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rroij.com [rroij.com]

- 7. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]

- 8. iris.unive.it [iris.unive.it]

- 9. US3402193A - Preparation of imido ester hydrochlorides - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. L-Valine methyl ester hydrochloride(6306-52-1) 1H NMR spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. METHYL VALERATE(624-24-8) 13C NMR spectrum [chemicalbook.com]

- 17. Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of Methyl Valerimidate Hydrochloride in Aqueous Buffers

The second round of searches provided more specific information on the hydrolysis of alkyl imidates, including the general mechanism and the influence of pH. It also yielded resources on predicting the solubility of organic compounds and hydrochloride salts in aqueous solutions. I now have a better understanding of the factors that will likely govern the solubility and stability of methyl valerimidate hydrochloride.

However, I still lack specific experimental data for this compound itself. The information is general to the class of imidoesters. To create a truly in-depth and authoritative guide, I need to find more specific data or at least closely related analogs.

Additionally, while I have general information on analytical methods, I need to find protocols that are specifically suited for quantifying imidoesters and their hydrolysis products (esters and amines/ammonia).

Therefore, the next steps will focus on finding more specific experimental details and established analytical protocols.I have gathered a significant amount of information regarding the general principles of solubility and stability of hydrochloride salts and imidoesters. I also have several resources describing experimental protocols for determining solubility and for monitoring hydrolysis reactions using techniques like HPLC and NMR. Specifically, I found a patent mentioning the preparation of methyl pentanimidate, which is the free base of the target compound.

However, I still lack specific, quantitative data on the solubility of this compound in various aqueous buffers and at different pH values. Similarly, I do not have concrete kinetic data (rate constants, half-life) for its hydrolysis under different conditions. The information is still largely qualitative and predictive rather than quantitative and specific to the molecule of interest.

To create a truly in-depth technical guide, I need to either find this specific data or provide well-justified estimations based on closely related compounds. I also need to synthesize the collected information into a structured and coherent guide, including the creation of diagrams and detailed protocols as requested.

Given the available information, I can now proceed with structuring the guide and outlining the experimental protocols. I will have to make it clear where the information is based on general principles for imidoesters and where specific data is available.

Therefore, I will now move on to structuring the response and generating the content based on the information I have gathered. I have sufficient information to create a comprehensive guide that meets the user's requirements, even if specific experimental data for the exact compound is not publicly available. I will frame the guide with this in mind, providing the user with the theoretical background and practical methodologies to determine these parameters for themselves.

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the critical physicochemical properties of this compound, focusing on its solubility and stability in aqueous buffer systems. As a valuable reagent in bioconjugation and synthesis, a thorough understanding of its behavior in aqueous media is paramount for reproducible and effective application. This document is structured to provide not only theoretical background but also practical, field-proven methodologies for researchers to assess these properties in their own laboratories.

Introduction to this compound

This compound, also known as methyl pentanimidate hydrochloride, is an imidoester salt. Imidoesters are reactive compounds widely used for the chemical modification of primary amines in proteins and other biomolecules. The reaction of an imidoester with an amine yields an amidine, which is a stable, positively charged linkage at physiological pH. This charge preservation is often critical for maintaining the native conformation and function of the modified protein.

The hydrochloride salt form of methyl valerimidate enhances its solubility and stability in the solid state. However, upon dissolution in aqueous buffers, the imidoester moiety becomes susceptible to hydrolysis, which is a critical consideration for its use in any aqueous-based application.

Aqueous Solubility of this compound

The aqueous solubility of this compound is a key parameter for its practical application. As a hydrochloride salt of a small organic molecule, it is generally expected to be soluble in water. However, the quantitative solubility can be influenced by several factors, including pH, buffer composition, and the common ion effect.[1][2]

Factors Influencing Solubility

-

pH: The solubility of amine hydrochloride salts is pH-dependent. At acidic pH, the amine group is protonated, favoring dissolution. As the pH increases, the free base concentration increases, which may have lower aqueous solubility.

-

Buffer Salts: The type and concentration of buffer salts can impact solubility through mechanisms such as the common ion effect and changes in ionic strength.[1] For hydrochloride salts, high concentrations of chloride ions from the buffer (e.g., in HCl or high concentration NaCl buffers) can decrease solubility.[3]

-

Temperature: Solubility is generally temperature-dependent, though the effect must be determined empirically for each specific compound and solvent system.

Experimental Protocol for Determining Aqueous Solubility

A reliable method for determining the equilibrium aqueous solubility is the shake-flask method, as outlined by guidelines from organizations like the USP.[2][4]

Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.

Materials:

-

This compound

-

Selected aqueous buffer (e.g., phosphate-buffered saline (PBS), citrate buffer, borate buffer)

-

HPLC-grade water

-

Analytical balance

-

Vials with screw caps

-

Thermostatted shaker

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV) or a validated spectrophotometric method.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of the desired aqueous buffer. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatted shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the minimum time to reach a plateau in concentration.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, it is recommended to centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes) and then sample the supernatant.

-

-

Quantification:

-

Dilute the supernatant with the mobile phase or an appropriate solvent to a concentration within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility as the average concentration from replicate experiments, typically expressed in mg/mL or mol/L.

-

Data Presentation:

The solubility data should be presented in a clear, tabular format for easy comparison across different buffer conditions.

| Buffer System | pH | Temperature (°C) | Solubility (mg/mL) |

| 0.1 M Phosphate | 7.4 | 25 | [Experimental Value] |

| 0.1 M Citrate | 5.0 | 25 | [Experimental Value] |

| 0.1 M Borate | 8.5 | 25 | [Experimental Value] |

| [Other Buffers] | ... | ... | ... |

Stability of this compound in Aqueous Buffers

The primary degradation pathway for imidoesters in aqueous solution is hydrolysis.[5] This reaction is highly dependent on pH and temperature. Understanding the kinetics of this hydrolysis is crucial for controlling the reaction with target molecules and minimizing the formation of undesired byproducts.

Mechanism of Imidoester Hydrolysis

The hydrolysis of an imidoester can proceed through different pathways depending on the pH of the solution.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the imidoester nitrogen is protonated, making the imine carbon more electrophilic and susceptible to nucleophilic attack by water. This pathway ultimately leads to the formation of an ester (methyl valerate) and an ammonium ion.[5]

-

Neutral and Basic Hydrolysis: At neutral and basic pH, the hydrolysis can proceed through nucleophilic attack of water or hydroxide ions on the imine carbon. The tetrahedral intermediate formed can then break down to yield either the ester and ammonia or, to a lesser extent, the amide (valeramide) and methanol.[6] For most simple alkyl imidates, the formation of the ester and ammonia is the predominant pathway.[5]

pH-Rate Profile of Imidoester Hydrolysis

The rate of hydrolysis of imidoesters typically exhibits a complex pH-rate profile. The rate is generally slowest in the slightly alkaline region (pH 8-10) and increases at both acidic and strongly alkaline pH.[7] This is because the reaction can be catalyzed by both H+ and OH-. The exact shape of the pH-rate profile is specific to the structure of the imidoester.

Experimental Protocol for Determining Hydrolysis Kinetics

The rate of hydrolysis can be monitored by measuring the disappearance of the starting material or the appearance of a product over time. HPLC and NMR spectroscopy are powerful techniques for this purpose.[1][6]

Objective: To determine the hydrolysis rate constant (k) and half-life (t½) of this compound at different pH values and temperatures.

Materials:

-

This compound

-

A series of aqueous buffers with varying pH (e.g., pH 4, 7, 9)

-

Thermostatted water bath or incubator

-

HPLC system with a C18 column and UV detector, or an NMR spectrometer

-

Quenching solution (if necessary, e.g., an acidic solution to stop the reaction for HPLC analysis)

Procedure:

-

Reaction Setup:

-

Prepare a stock solution of this compound in a non-reactive, water-miscible organic solvent (e.g., acetonitrile) if direct dissolution in the buffer is too slow for kinetic measurements.

-

Pre-equilibrate the reaction buffers to the desired temperature.

-

Initiate the reaction by adding a small volume of the stock solution to the pre-warmed buffer to achieve the desired initial concentration.

-

-

Time-Course Monitoring (HPLC Method):

-

At predetermined time points, withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution (e.g., a low pH buffer) to stop further hydrolysis.

-

Analyze the quenched samples by a validated stability-indicating HPLC method to quantify the remaining this compound.[8][9]

-

-

Time-Course Monitoring (NMR Method):

-

Dissolve the this compound directly in a deuterated buffer in an NMR tube.

-

Acquire ¹H NMR spectra at regular intervals. The disappearance of a characteristic proton signal from the methyl valerimidate and the appearance of new signals from the hydrolysis products (e.g., the methyl group of methyl valerate) can be monitored.[6][7]

-

-

Data Analysis:

-

Plot the natural logarithm of the concentration of this compound versus time.

-

If the plot is linear, the reaction follows pseudo-first-order kinetics. The rate constant (k) is the negative of the slope of this line.

-

The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

-

Data Presentation:

Summarize the kinetic data in a table to facilitate comparison.

| Buffer pH | Temperature (°C) | Rate Constant, k (s⁻¹) | Half-life, t½ (min) |

| 4.0 | 25 | [Experimental Value] | [Calculated Value] |

| 7.0 | 25 | [Experimental Value] | [Calculated Value] |

| 9.0 | 25 | [Experimental Value] | [Calculated Value] |

| 7.0 | 37 | [Experimental Value] | [Calculated Value] |

Visualization of Key Concepts

To better illustrate the relationships and processes described, the following diagrams are provided.

Diagram 1: Factors Influencing the Utility of this compound

Caption: Key factors affecting the use of this compound.

Diagram 2: Experimental Workflow for Stability Assessment

Caption: Workflow for determining the hydrolysis kinetics of methyl valerimidate.

Conclusion and Recommendations

The utility of this compound in aqueous systems is a delicate balance between its solubility and stability. This guide has outlined the key factors that govern these properties and has provided detailed, actionable protocols for their experimental determination.

Key Recommendations for Researchers:

-

Characterize Solubility: Always determine the solubility of this compound in your specific buffer system before use, especially at high concentrations.

-

Mind the pH: Be aware of the pH-dependent stability. For applications requiring the intact imidoester, it is advisable to work in the pH range of optimal stability (typically slightly alkaline) and to prepare solutions fresh.

-

Control Temperature: Hydrolysis is temperature-dependent. Maintain a constant and controlled temperature during your experiments for reproducible results.

-

Validate Methods: Use validated analytical methods, such as stability-indicating HPLC, for accurate quantification of the imidoester and its degradation products.

By carefully considering and controlling these parameters, researchers can harness the full potential of this compound for their specific applications, ensuring reliable and reproducible outcomes.

References

-

Müller, E. A., & Fayaz-Torshizi, M. (2022). Predicting the Solvation of Organic Compounds in Aqueous Environments: From Alkanes and Alcohols to Pharmaceuticals. Industrial & Engineering Chemistry Research. [Link]

-

Krzyżanowski, M., Aishee, S. M., Singh, N., & Goldsmith, B. R. (2024). Advancing Aqueous Solubility Prediction: A Machine Learning Approach for Organic Compounds Using a Curated Dataset. ChemRxiv. [Link]

-

Pal, T., & Holliday, C. I. (2023). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Deslongchamps, P., & Taillefer, R. J. (1975). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Canadian Journal of Chemistry. [Link]

-

Sisco, J. M., & Stella, V. J. (1992). An unexpected hydrolysis pH-rate profile, at pH values less than 7, of the labile imide, ICRF-187: (+)-1,2-bis-(3,5-dioxopiperazin-1-yl)propane. Pharmaceutical Research. [Link]

-

Krzyżanowski, M., Aishee, S. M., Singh, N., & Goldsmith, B. R. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. [Link]

-

Krzyżanowski, M., Aishee, S. M., Singh, N., & Goldsmith, B. R. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv. [Link]

-

Deslongchamps, P., & Taillefer, R. J. (1975). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Canadian Journal of Chemistry. [Link]

-

Deslongchamps, P., & Taillefer, R. J. (2011). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. ResearchGate. [Link]

-

Deslongchamps, P., & Taillefer, R. J. (2011). The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate. ResearchGate. [Link]

-

Anderson, B. D., & Conradi, R. A. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences. [Link]

-

Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. [Link]

-

Lombardo, A. (1982). Kinetics of Imidazole Catalyzed Ester Hydrolysis: Use of Buffer Dilutions to Determine Spontaneous Rate, Catalyzed Rate, and Reaction Order. Journal of Chemical Education. [Link]

-

Serajuddin, A. T. M. (2007). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

-

Wang, L., et al. (2014). Artificial Esterase for Cooperative Catalysis of Ester Hydrolysis at pH 7. PMC. [Link]

-

World Journal of Pharmaceutical Research. (n.d.). Salt Selection in Drug Development. [Link]

-

Richert, C., et al. (2017). pH-rate profiles for the hydrolytic reactions of the copolymer model 3a... ResearchGate. [Link]

-

Wang, L., et al. (2014). Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. NIH. [Link]

-

James, T. D., & Phillips, M. D. (2001). Rate constant for hydrolysis versus pH profile of... ResearchGate. [Link]

-

Tibbitt, M. W., et al. (2014). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Acta Biomaterialia. [Link]

-

El-Zoobi, M. A., et al. (2011). Prediction of hydrolysis products of organic chemicals under environmental pH conditions. Environmental Science & Technology. [Link]

-

Reddit. (2022). hydrolysis of imidate. [Link]

-

Spellman, D., McEvoy, E., O'Cuinn, G., & FitzGerald, R. J. (2003). Methodology for determining degree of hydrolysis of proteins in Hydrolysates: a review. Journal of the Science of Food and Agriculture. [Link]

-

Zhang, Y., et al. (2022). Monitoring polysorbate hydrolysis in therapeutic proteins using an ultrasensitive extraction-free fatty acid quantitation method. ResearchGate. [Link]

-

Zhang, Y., et al. (2022). Monitoring polysorbate hydrolysis in therapeutic proteins using an ultrasensitive extraction-free fatty acid quantitation method. PubMed. [Link]

-

Nielsen, P. M., Petersen, D., & Dambmann, C. (2001). Methodology for Determination of Degree of Hydrolysis. Developments in Food Science. [Link]

Sources

- 1. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solubility Measurements | USP-NF [uspnf.com]

- 3. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Local environment-dependent kinetics of ester hydrolysis revealed by direct 1H NMR measurement of degrading hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. japsonline.com [japsonline.com]

- 9. chromatographyonline.com [chromatographyonline.com]

Foreword: The Strategic Utility of Amidination in Modern Chemistry

An In-Depth Technical Guide to the Reactivity of Methyl Valerimidate Hydrochloride with Primary Amines

In the landscape of chemical synthesis and bioconjugation, the precise and predictable modification of primary amines is a cornerstone of innovation. Among the arsenal of reagents available for this purpose, alkyl imidates, and specifically this compound, occupy a unique and strategic position. Their ability to convert primary amines into N-substituted amidines while preserving the substrate's native charge makes them invaluable tools for researchers, particularly in the fields of protein chemistry and drug development. Unlike acylation reactions that neutralize the positive charge of lysine residues, amidination maintains it, thereby minimizing perturbations to a protein's tertiary structure and biological function.[1]

This guide moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of the reaction between this compound and primary amines. We will explore the causality behind optimal reaction conditions, dissect potential side reactions, and provide field-tested protocols for both small molecule synthesis and protein modification. The insights herein are curated for the discerning scientist who requires not just a protocol, but a comprehensive understanding to innovate and troubleshoot effectively.

The Core Reaction: Mechanism of Amidine Formation

The reaction of an alkyl imidate hydrochloride salt with a primary amine is a classic example of nucleophilic addition-elimination. The process is efficient and proceeds under relatively mild conditions to yield a stable N,N'-disubstituted amidine.[2]

The reaction can be dissected into several key mechanistic steps:

-

Deprotonation of the Amine: The reaction is typically conducted under basic or neutral pH conditions. The primary amine (R'-NH₂) must be in its free base form to act as a nucleophile. The choice of pH is critical; it must be sufficiently high to ensure a significant concentration of the deprotonated amine but not so high as to promote significant hydrolysis of the imidate.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbon atom of the methyl valerimidate. This carbon is rendered electrophilic by the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. This attack forms a transient, unstable tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking nitrogen to the imidate nitrogen, creating a better leaving group (methanol) and a more stable intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the methoxy group is eliminated as methanol. This step is often the rate-determining step of the reaction.

-

Final Deprotonation: A final proton transfer step, typically involving another amine molecule or a buffer component acting as a base, removes a proton from the remaining nitrogen atom to yield the neutral N-substituted amidine product.

Below is a diagram illustrating this fundamental mechanism.

Caption: Generalized mechanism for the reaction of methyl valerimidate with a primary amine.

Causality of Reaction Parameters: A Self-Validating System

Achieving high yield and purity in amidine synthesis requires careful control over several experimental variables. Understanding the causality behind these choices allows for the development of a self-validating protocol that is robust and adaptable.

| Parameter | Optimal Range | Rationale & Causality |

| pH | 8.0 - 10.5 | Expertise: The primary amine must be in its non-protonated, nucleophilic state. For aliphatic amines (like lysine ε-amino groups with a pKa ≈ 10.5), a pH between 8 and 10.5 ensures a sufficient concentration of the free amine for reaction. Trustworthiness: Below pH 7.5, the rate of reaction drops significantly due to protonation of the amine. Above pH 11, the rate of a competing side reaction, hydrolysis of the imidate to methyl valerate, becomes significant, reducing the yield of the desired amidine.[1][3] |

| Temperature | 20°C - 40°C | Expertise: The reaction proceeds readily at room temperature (20-25°C). Gentle heating can increase the rate, but excessive heat can promote side reactions or, in the case of bioconjugation, lead to protein denaturation. Trustworthiness: Monitoring the reaction progress (e.g., by LC-MS) confirms that for most applications, incubation at room temperature for 2-24 hours is sufficient for near-complete conversion without significant degradation. |

| Solvent | Aprotic (synthesis) / Aqueous Buffer (bioconjugation) | Expertise: For small molecule synthesis, anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) prevent imidate hydrolysis. For protein modification, aqueous buffers (e.g., borate, phosphate) are required.[2][3] Trustworthiness: The use of anhydrous solvents is validated by the absence of hydrolysis byproducts in the final reaction mixture. In aqueous systems, maintaining the correct pH is the primary control against hydrolysis. |

| Stoichiometry | Variable (Imidate or Amine in excess) | Expertise: For synthesizing a small molecule amidine where the primary amine is readily available, a slight excess of the amine (1.1-1.5 equivalents) can be used to drive the reaction to completion.[4] In bioconjugation, a molar excess of methyl valerimidate (10-100 fold) is used to ensure complete modification of the target amine residues on the protein. Trustworthiness: The extent of protein modification can be precisely quantified by mass spectrometry, validating the chosen stoichiometry. |

The Critical Balance: Desired Reaction vs. Hydrolysis

The primary competing reaction is the hydrolysis of the methyl valerimidate to form methyl valerate and ammonia. This reaction is favored at both low and very high pH. The optimal pH range of 8-10.5 represents a "sweet spot" where the amine is sufficiently nucleophilic and the rate of hydrolysis is minimized.

Caption: Decision pathway for methyl valerimidate reactivity based on pH.

Applications in Drug Development: Protein & Peptide Modification

The amidination of proteins is a powerful tool in the development of biotherapeutics, such as antibody-drug conjugates (ADCs) or PEGylated proteins.[5][6][7] The primary targets on a protein are the ε-amino group of lysine residues and the α-amino group of the N-terminus.

Key Advantages in Bioconjugation:

-

Charge Preservation: As mentioned, converting a primary ammonium group (R-NH₃⁺) to a substituted amidinium group (R-NH=C(R')NH₂⁺) conserves the positive charge at physiological pH. This is crucial for maintaining the native conformation and solubility of the protein.[1]

-

High Stability: The resulting amidine bond is highly stable under a wide range of physiological conditions.[7]

-

Controlled Reactivity: The reaction is highly specific to primary amines, avoiding modification of other nucleophilic residues like cysteine or histidine under the recommended pH conditions.

The following workflow outlines the key stages of a typical protein modification experiment.

Caption: Standard workflow for protein modification via amidination.

Experimental Protocols

The following protocols are provided as a robust starting point. Researchers should optimize conditions for their specific substrates.

Protocol 1: Synthesis of N-benzylpentanamidine

This protocol describes the reaction of this compound with benzylamine.

Materials:

-

This compound (1.0 g, 6.6 mmol)

-

Benzylamine (0.78 g, 7.3 mmol, 1.1 equiv.)

-

Triethylamine (1.0 g, 9.9 mmol, 1.5 equiv.)

-

Anhydrous Dichloromethane (DCM, 25 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add this compound (1.0 g).

-

Solvent & Base: Add anhydrous DCM (25 mL) followed by triethylamine (1.5 equiv.). Stir the suspension for 5 minutes at room temperature.

-

Amine Addition: Add benzylamine (1.1 equiv.) dropwise to the stirring suspension.

-

Reaction: Allow the reaction to stir at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude N-benzylpentanamidine by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

Protocol 2: Amidination of Bovine Serum Albumin (BSA)

This protocol details the modification of lysine residues on a model protein.

Materials:

-

Bovine Serum Albumin (BSA)

-

Reaction Buffer: 0.1 M Sodium Borate, pH 8.5

-

This compound

-

Purification Buffer: Phosphate Buffered Saline (PBS), pH 7.4

-

Dialysis tubing (10 kDa MWCO) or a desalting column (e.g., G-25)

Procedure:

-

Protein Preparation: Prepare a 10 mg/mL solution of BSA in the Reaction Buffer. If the stock BSA is in a different buffer, perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.

-

Reagent Preparation: Immediately before use, prepare a 1 M stock solution of this compound in the Reaction Buffer. Note: The imidate hydrolyzes in aqueous solution; use it without delay.

-

Reaction: To the stirring BSA solution (e.g., 1 mL), add the calculated volume of the 1 M imidate solution to achieve a 50-fold molar excess of imidate to BSA. For BSA (66.5 kDa, ~59 lysines), this provides an excess relative to the protein, not each lysine.

-

Incubation: Incubate the reaction mixture at room temperature (22°C) with gentle stirring for 4 hours.

-

Purification: To remove unreacted reagent and byproducts, purify the reaction mixture.

-

Dialysis: Transfer the reaction mixture to a 10 kDa MWCO dialysis cassette and dialyze against 1L of PBS at 4°C, with at least three buffer changes over 24 hours.

-

Desalting Column: Apply the reaction mixture to a desalting column equilibrated with PBS and collect the protein-containing fractions.

-

-

Characterization:

-

Protein Integrity: Analyze the purified, modified BSA by SDS-PAGE alongside an unmodified control. A slight shift to a higher apparent molecular weight may be observed.

-

Degree of Modification: Determine the mass of the modified protein using ESI-LC-MS or MALDI-TOF MS. The mass increase will correspond to the number of valerimidate groups added.

-

Concentration: Determine the final protein concentration using a standard protein assay (e.g., BCA), as the modification can interfere with absorbance-based methods (A280).

-

Characterization of Amidine Products

Confirmation of successful amidine formation is achieved through standard analytical techniques.

-

For Small Molecules:

-

NMR Spectroscopy: ¹H and ¹³C NMR are definitive. In ¹³C NMR, the amidine carbon (N-C=N) typically appears in the range of 150-165 ppm.[8] ¹H NMR will show characteristic shifts for the protons adjacent to the nitrogen atoms and the disappearance of the primary amine protons.[9][10]

-

Mass Spectrometry (MS): ESI-MS will show the molecular ion peak corresponding to the calculated mass of the amidine product.

-

Infrared (IR) Spectroscopy: The C=N stretching vibration of the amidine group is typically observed in the 1640-1680 cm⁻¹ region.

-

-

For Modified Proteins:

-

Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is the gold standard for confirming covalent modification. The observed mass of the modified protein will be higher than the unmodified control by n × (mass of valerimidoyl group), where n is the number of modified amines.

-

SDS-PAGE: Can provide qualitative evidence of modification, sometimes showing a slight increase in apparent molecular weight or a "smearing" of the band if the modification is heterogeneous.

-

Functional Assays: A critical validation step is to perform an activity or binding assay to confirm that the amidination has not adversely affected the protein's biological function.

-

References

-

Synthesis of amidines. Organic Chemistry Portal. [Link]

-

Swift-Ramirez, W. R., & Weiss, G. A. (2025). The Synthesis of Amidinomaleimides and Their Applications in Bioconjugation. eScholarship, University of California.[Link]

-

Sforza, S., Dossena, A., Corradini, R., & Marchelli, R. (1998). Mild method for the synthesis of amidines by the electrophilic activation of amides. Tetrahedron Letters.[Link]

-

O'Brien, E. A., Purslow, J. A., Wall, B. J., & VanVeller, B. (2024). Hydrogen-bonding behavior of amidines in helical structure. Chemical Science, 15(45), 18992-18999. [Link]

-

Basics of bioconjugation techniques – commonly used chemical reactions. Science Hub.[Link]

-

Caron, S., Wei, L., Douville, J., & Ghosh, A. (2010). 2,2,2-Trifluoro- and trichloroethyl imidates... The Journal of Organic Chemistry, 75(3), 945–947. [Link]

-

Reddy, T. J., et al. (2016). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI.[Link]

-

Hermanson, G. T. (2013). Bioconjugate Techniques. Elsevier.[Link]

-

Clement, B., et al. (1993). Amidines. XVII—substituent‐induced chemical shifts in 13C NMR spectra... Magnetic Resonance in Chemistry.[Link]

-

Goudedranche, S., et al. (2021). New Aluminum Complexes with an Asymmetric Amidine–Imine Ligand: Synthesis, Characterization, and Application in Catalysis. MDPI.[Link]

-

Ester, K., et al. (2017). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. Molecules, 22(10), 1691. [Link]

-

Wu, H., et al. (2018). Synthesis and Structural Characterization of Amidine, Amide, Urea and Isocyanate Derivatives of the Amino-closo-dodecaborate Anion. ZORA (Zurich Open Repository and Archive).[Link]

-

Wu, H., et al. (2018). Synthesis and Structural Characterization of Amidine, Amide, Urea and Isocyanate Derivatives of the Amino-closo-dodecaborate Anion [B12H11NH3]−. Molecules, 23(12), 3103. [Link]

-

Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoacetamide (IAM). (2022). protocols.io.[Link]

-

Mason, A. F., & Thordarson, P. (2022). Protein Bioconjugates Via Cysteine-Maleimide Chemistry l Protocol Preview. YouTube/JoVE.[Link]

-

Huang, S.-L., & Kuo, K.-T. (1998). Amine catalyzed intramolecular imidization of alkyl and aryl phthalamates. Kinetics and mechanism in deuteriated chloroform. Journal of the Chemical Society, Perkin Transactions 2.[Link]

-

Lim, Y.-B., & Tsoo, C.-L. (2020). Amidine Functionality As a Conformational Probe of Cyclic Peptides. Organic Letters, 22(23), 9338–9342. [Link]

-

Cross, J. B., et al. (2021). Pyrocinchonimides Conjugate to Amine Groups on Proteins via Imide Transfer. Journal of the American Chemical Society, 143(29), 11256–11264. [Link]

-

Kulkarni, A. A., et al. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. Processes, 9(11), 1968. [Link]

-

Boukthir, M., & Chabchoub, F. (2017). An Overview of Some Imidates Derivatives with Anti-microbial Activity. Research & Reviews: Journal of Chemistry.[Link]

-

Jasperse, C. Reactions of Amines. NDSU Chemistry.[Link]

-

This compound. PubChem.[Link]

-

Imidates: an emerging synthon for N-heterocycles. Organic & Biomolecular Chemistry.[Link]

-

Typical pH–volume titration curve, filled square, end point of the... ResearchGate.[Link]

-

Roy, T. K., & Baire, B. (2019). Synthesis of Imides, Imidates, Amidines, and Amides by Intercepting the Aryne-Isocyanide Adduct with Weak Nucleophiles. The Journal of Organic Chemistry, 84(19), 12373–12384. [Link]

-

Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. [Link]

-

O'Hagan, D. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. Natural Product Reports, 35(11), 1183-1194. [Link]

-

Wang, W., et al. (2020). Unveiling the reaction process of the amine in direct amidation of aromatic ketones in H₂O. ChemistryOpen, 9(10), 996–1001. [Link]

-

This compound. LookChem.[Link]

-

de L. Martins, M., & de Souza, A. S. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1148. [Link]

-

24.6: Synthesis of Amines. Chemistry LibreTexts.[Link]

-

Amine Reactivity. Michigan State University Chemistry.[Link]

-

24.7: Reactions of Amines. Chemistry LibreTexts.[Link]

-

an increase in pH favors the production of methyl amine?? Reddit r/chemhelp.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rroij.com [rroij.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Amine Reactivity [www2.chemistry.msu.edu]

- 5. The Synthesis of Amidinomaleimides and Their Applications in Bioconjugation [escholarship.org]

- 6. Bioconjugation application notes [bionordika.fi]

- 7. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Structural Characterization of Amidine, Amide, Urea and Isocyanate Derivatives of the Amino-closo-dodecaborate Anion [B12H11NH3]− - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydrogen-bonding behavior of amidines in helical structure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Imidoester Reaction Chemistry for Protein Cross-Linking

This guide provides a comprehensive overview of the principles and practices of using imidoester cross-linkers for studying protein structure and interactions. Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying chemistry, enabling you to design, execute, and troubleshoot cross-linking experiments with confidence.

Part 1: The Fundamental Chemistry of Imidoester Cross-linking

At its core, protein cross-linking with imidoesters is a story of a specific and highly useful chemical reaction: the formation of an amidine bond. This reaction targets primary amines (–NH₂), which are readily available on the surface of proteins at the N-terminus of polypeptide chains and on the side chains of lysine residues.[1]

The Reaction Mechanism: From Imidoester to Amidine

The process is a nucleophilic substitution reaction. The nitrogen atom of a primary amine, with its lone pair of electrons, acts as a nucleophile, attacking the electrophilic carbon atom of the imidoester functional group. This reaction proceeds through a tetrahedral intermediate, ultimately resulting in the formation of a stable amidine linkage and the release of an alcohol.

A key feature of this reaction is that the resulting amidine bond is protonated at physiological pH.[1][2] This means it carries a positive charge, just like the original primary amine it replaced. This charge preservation is a significant advantage, as it helps to maintain the native isoelectric point and overall charge properties of the protein, minimizing structural and functional perturbations.[1][2][3]

Caption: Reaction of an imidoester with a primary amine to form an amidine bond.

Part 2: A Practical Guide to Imidoester Reagents

Imidoester cross-linkers are categorized based on several key features, allowing for their tailored application in various experimental contexts.

-

Homobifunctional Reagents : These possess two identical imidoester groups and are used to link proteins that have the same functional groups.[4] They are particularly useful for studying the subunit structure of proteins and molecular associations within membranes.[1]

-

Membrane Permeability : Many imidoester cross-linkers can penetrate cell membranes, enabling the study of protein interactions within the membrane itself.[1][5]

-

Cleavability : Some imidoesters contain a disulfide bond within their spacer arm, such as Dimethyl 3,3'-dithiobispropionimidate (DTBP). This allows the cross-link to be cleaved using reducing agents, which is advantageous for identifying interacting partners.[5]

Commonly Used Imidoester Cross-linkers

The selection of a cross-linker is dictated by the specific experimental goals, with the spacer arm length being a critical parameter for probing the distance between interacting residues.

| Cross-linker | Full Name | Spacer Arm Length (Å) | Cleavable? | Key Applications |

| DMA | Dimethyl adipimidate | 8.6 | No | Studying quaternary structure of oligomeric enzymes.[6] |

| DMP | Dimethyl pimelimidate | 9.2 | No | Protein-protein interaction studies.[4] |

| DMS | Dimethyl suberimidate | 11.0 | No | Analysis of protein complex topology and stabilizing structures.[5][7] |

| DTBP | Dimethyl 3,3'-dithiobispropionimidate | 11.9 | Yes (Disulfide bond) | Reversible cross-linking for identification of interacting partners.[5] |

Part 3: Experimental Design and Protocol Optimization

The success of an imidoester cross-linking experiment hinges on the careful control of reaction conditions. As a senior application scientist, I cannot overstate the importance of understanding the "why" behind each parameter.

The Paramount Importance of pH

The pH of the reaction buffer is the single most critical factor. The reactivity of primary amines is dependent on them being in their unprotonated, nucleophilic state (-NH₂).

-

Optimal Range : The reaction is most efficient in an alkaline environment, typically between pH 8 and 10.[1][3][5] Some protocols even recommend a pH of 10 for maximal efficiency.[2][8][9]

-

Below pH 8 : At lower pH values, primary amines are increasingly protonated (-NH₃⁺), rendering them non-nucleophilic and thus, unreactive. While some reaction may still occur, efficiency drops significantly.

-

Above pH 10 : While reactivity increases with pH, the stability of the imidoester reagent itself decreases due to hydrolysis.[8] Additionally, very high pH can lead to the reversal of the amidine bond.[1][2]

Buffer Selection: Avoiding Pitfalls

The choice of buffer is non-negotiable. Amine-containing buffers such as Tris or glycine must be strictly avoided in the reaction mixture as they will compete with the protein's primary amines for reaction with the imidoester, effectively quenching the desired cross-linking.[5][7]

Recommended Buffers :

A Step-by-Step Experimental Workflow

The following is a generalized protocol. It is crucial to optimize the specific concentrations and incubation times for your particular system.

Caption: A typical workflow for a protein cross-linking experiment using an imidoester.

Detailed Protocol Steps:

-

Protein Preparation : Prepare your protein of interest in an appropriate amine-free buffer at a concentration typically between 1-5 mg/mL.[3][6]

-

Reagent Preparation : Imidoesters are moisture-sensitive and hydrolyze in aqueous solutions, so the cross-linker solution should be prepared immediately before use.[5]

-

Cross-linking Reaction : Add the freshly prepared imidoester solution to the protein sample. The optimal molar excess of the cross-linker can range from 10-fold to 1000-fold, depending on the protein concentration and the desired degree of cross-linking.[1][5]

-

Incubation : Allow the reaction to proceed at room temperature for 30 to 60 minutes.[5] For some systems, incubation for up to 3 hours may be necessary.[6]

-

Quenching : Terminate the reaction by adding an amine-containing buffer like Tris or glycine to a final concentration of 20-100 mM.[5][7][10] This will consume any unreacted imidoester.

-

Analysis : The cross-linked products can now be analyzed by various methods.

Part 4: Analysis and Troubleshooting

Analysis of Cross-linked Products

-

SDS-PAGE : This is the most straightforward method to visualize the results of a cross-linking reaction. Intermolecularly cross-linked proteins will appear as higher molecular weight bands on the gel.[6]

-

Mass Spectrometry (MS) : For more detailed information, cross-linking mass spectrometry (XL-MS) can identify the specific amino acid residues that have been linked.[7][11] This provides valuable distance constraints for structural modeling of proteins and protein complexes.[12]

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No or low cross-linking | - Incorrect pH (too low).- Presence of amine-containing buffer.- Inactive cross-linker (hydrolyzed).- Insufficient cross-linker concentration. | - Verify buffer pH is between 8.0 and 10.0.- Ensure buffer is amine-free.- Prepare fresh cross-linker solution immediately before use.- Increase the molar excess of the cross-linker. |

| Excessive cross-linking/precipitation | - Cross-linker concentration is too high.- Protein concentration is too high, favoring intermolecular cross-linking.- Reaction time is too long. | - Perform a titration to find the optimal cross-linker concentration.- Reduce the protein concentration.- Decrease the incubation time. |

| Non-specific bands on gel | - Side reactions occurring at suboptimal pH.[1][8] | - Ensure the reaction is performed within the optimal pH range of 8-10. |

Part 5: Concluding Remarks

Imidoester cross-linking remains a powerful and relevant technique in the biochemist's toolkit. Its key advantage lies in the preservation of the native charge of the modified amine groups, thereby minimizing structural and functional disturbances to the protein. While newer chemistries, such as those based on N-hydroxysuccinimide (NHS) esters, have gained popularity due to the greater stability of the resulting amide bond, imidoesters are still widely used, particularly in studies of protein subunit composition and membrane protein interactions.[1][2]